molecular formula C19H20N2O2 B14381035 N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-52-9

N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide

Cat. No.: B14381035
CAS No.: 90072-52-9
M. Wt: 308.4 g/mol
InChI Key: JHDYWJFBOCQDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core with diethyl and imino(phenyl)acetyl substituents. Its chemical properties make it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide typically involves the reaction of diethylamine with 2-[imino(phenyl)acetyl]benzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N,N-Diethyl-2-[imino(phenyl)acetyl]aniline
  • N,N-Diethyl-2-[imino(phenyl)acetyl]phenol
  • N,N-Diethyl-2-[imino(phenyl)acetyl]pyridine

Comparison: N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

90072-52-9

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N,N-diethyl-2-(2-imino-2-phenylacetyl)benzamide

InChI

InChI=1S/C19H20N2O2/c1-3-21(4-2)19(23)16-13-9-8-12-15(16)18(22)17(20)14-10-6-5-7-11-14/h5-13,20H,3-4H2,1-2H3

InChI Key

JHDYWJFBOCQDTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.